![molecular formula C26H22FN3O3S B2671439 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide CAS No. 899743-51-2](/img/structure/B2671439.png)
2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide is a complex organic compound known for its unique structure and diverse applications. This compound features a spirocyclic core structure, which lends itself to interesting chemical reactivity and potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide typically involves multi-step organic synthesis methods. Starting from commercially available precursors, the process might include:
Condensation Reactions: : Initial steps often involve condensation reactions between indoline derivatives and thiazolidine-2,4-dione to form the spirocyclic structure.
Substitution Reactions: : Introduction of the 4-fluorophenyl group is typically achieved through electrophilic substitution.
Acylation: : The acetylation of the resulting compound with acetic anhydride or similar reagents results in the formation of the final acetamide structure.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up by optimizing each step for higher yield and purity. The use of automated reactors and continuous flow systems would enhance efficiency and safety. Critical parameters such as temperature, pressure, and reaction time would be meticulously controlled.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups and thiazolidin ring.
Reduction: : Reduction can alter the thiazolidin ring, potentially opening the structure and forming simpler derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and indoline moieties.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halides, nitriles, and organometallic compounds.
Major Products: The reactions typically result in a variety of products, including:
Oxidized derivatives with altered pharmacological properties.
Reduced compounds that may serve as intermediates for further synthesis.
Substituted products enhancing the functional diversity of the original compound.
Applications De Recherche Scientifique
Chemistry: In the field of synthetic chemistry, the compound is used as a building block for creating more complex molecules, exploring new reaction mechanisms, and studying spirocyclic chemistry.
Biology and Medicine: Its potential pharmacological properties make it a subject of interest in drug discovery. It's evaluated for anti-inflammatory, anticancer, and antimicrobial activities due to its unique structural features.
Industry: Industrial applications include its use in material science for developing new polymers and as a catalyst in various organic transformations.
Mécanisme D'action
Molecular Targets and Pathways: The exact mechanism of action for this compound in biological systems involves interaction with specific enzymes and receptors. For instance:
Enzyme Inhibition: : The compound may inhibit certain enzymes crucial for cancer cell proliferation.
Receptor Binding: : It can bind to cell surface receptors, modulating signal transduction pathways involved in inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-(3'-Phenyl-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide: : Similar in structure but lacks the fluorine atom, affecting its chemical reactivity and biological activity.
2-(3'-(4-Chlorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide: : Chlorine substitution affects its electronic properties and interaction with biological targets.
Uniqueness: The inclusion of the 4-fluorophenyl group in 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide is a key differentiator. This fluorine atom can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its analogs.
This compound stands out due to its unique structural features and diverse applications in scientific research and industry. Its synthesis, reactivity, and biological interactions offer ample opportunities for exploration in various fields.
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-7-12-22-20(13-16)26(30(24(32)15-34-26)19-10-8-18(27)9-11-19)25(33)29(22)14-23(31)28-21-6-4-3-5-17(21)2/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMWDRUGRUJJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
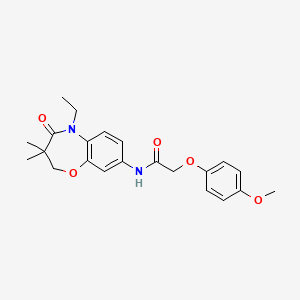
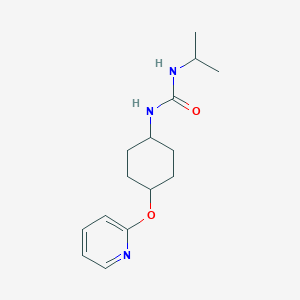
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2671359.png)
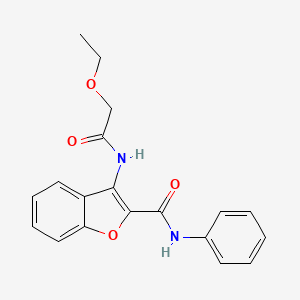
![3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine](/img/structure/B2671371.png)
![2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2671372.png)
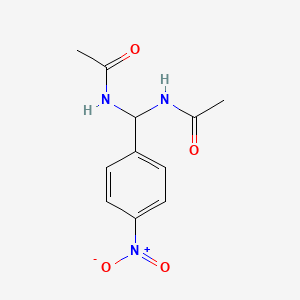
![7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2671379.png)
![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2671363.png)
![N-(2,4-difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2671364.png)
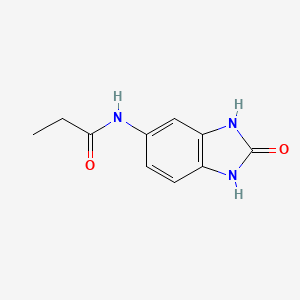
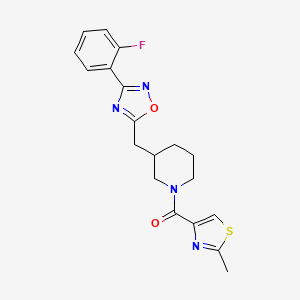
![N-(2-methoxyethyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2671367.png)
![2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2671370.png)
